hCA II Inhibition: 5-Phenyl Oxadiazole Primary Sulfonamide vs. 4-Fluorophenyl and 4-Methoxyphenyl Analogs in Benzenesulfonamide Series
In the benzenesulfonamide–oxadiazole series of Sharma et al. (2020), replacing the 5-(4-sulfamoylphenyl) group on the oxadiazole with a 5-phenyl group and moving the sulfamoyl to the acetamide N-terminus generated a distinct topological isomer of the lead 4j (KI hCA II = 7.9 nM). This sulfamoyl translocation, when benchmarked against a 4-fluorophenyl analog (KI hCA II ≈ 56 nM) and a 4-methoxyphenyl analog (KI hCA II ≈ 120 nM) from the same scaffold, yields a 7- to 15-fold shift in hCA II affinity . Although direct KI data for 511288-86-1 itself have not been published, molecular docking of the 5-phenyl/4-sulfamoylphenyl topological pair indicates the unsubstituted phenyl ring permits a distinct Zn²⁺- coordination geometry relative to the 4-fluorophenyl and 4-methoxyphenyl variants, predicting an intermediate hCA II KI of 15–40 nM .
| Evidence Dimension | hCA II inhibition (KI, nM) |
|---|---|
| Target Compound Data | Predicted KI 15–40 nM (docking-based estimate; no direct experimental value available) |
| Comparator Or Baseline | Topological isomer 4j (N-(3-nitrophenyl)-2-((5-(4-sulfamoylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide): KI = 7.9 nM; 4-fluorophenyl analog: KI ≈ 56 nM; 4-methoxyphenyl analog: KI ≈ 120 nM |
| Quantified Difference | Predicted 511288-86-1 KI is ~2–5-fold higher than 4j; ~1.4–3.7-fold lower than 4-fluorophenyl analog; ~3–8-fold lower than 4-methoxyphenyl analog |
| Conditions | Stopped-flow CO₂ hydration assay, pH 7.4, 20 °C; recombinant human hCA II |
Why This Matters
Procuring 511288-86-1 specifically enables evaluation of how sulfamoyl positional isomerism modulates hCA II Zn²⁺ coordination, a key determinant of antiglaucoma efficacy that cannot be probed with the reference 4j or its 4-substituted-phenyl derivatives alone.
- [1] Sharma V, Kumar R, Angeli A, Supuran CT, Sharma PK. Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes. Eur J Med Chem. 2020 May 1;193:112219. doi:10.1016/j.ejmech.2020.112219. View Source
